2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14F2N4O2 and its molecular weight is 356.333. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine showed that modifications to the imidazole ring structure, like those found in the requested chemical, can affect anticonvulsant activity. This study suggests that the electrostatic properties of these compounds may be crucial for their anticonvulsant efficacy (Kelley et al., 1995).
Novel d-Amino Acid Oxidase Inhibitors
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, related to the requested chemical, were synthesized and identified as potent d-amino acid oxidase inhibitors. These compounds showed potential for enhancing the pharmacological effects of d-serine, indicating their usefulness in therapeutic applications (Hin et al., 2015).
Antinociceptive Activity
Compounds structurally related to the requested chemical, specifically 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c] [1,2,4]triazines, were synthesized and evaluated for their antinociceptive (pain-relieving) activity. These compounds showed significant activity in animal models, indicating their potential use in pain management (Sztanke et al., 2005).
Properties
IUPAC Name |
8-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-13-4-6-15(7-5-13)22-8-9-23-16(25)17(26)24(21-18(22)23)11-12-2-1-3-14(20)10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRAMADQAXPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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